![molecular formula C17H12N4S B14143464 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline CAS No. 3806-87-9](/img/structure/B14143464.png)
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole These two moieties are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline typically involves the condensation of 2-hydrazinobenzothiazole with quinoline-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as chloroform or dichloromethane, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the quinoline or benzothiazole rings.
科学的研究の応用
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions and other analytes.
作用機序
The mechanism of action of 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]pyridine
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]isoquinoline
- 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]naphthalene
Uniqueness
2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to exhibit a broad range of biological activities and makes it a versatile scaffold for the development of new therapeutic agents and materials.
特性
CAS番号 |
3806-87-9 |
|---|---|
分子式 |
C17H12N4S |
分子量 |
304.4 g/mol |
IUPAC名 |
N-[(E)-quinolin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(5-1)9-10-13(19-14)11-18-21-17-20-15-7-3-4-8-16(15)22-17/h1-11H,(H,20,21)/b18-11+ |
InChIキー |
HNQNIPBLYYZXEC-WOJGMQOQSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


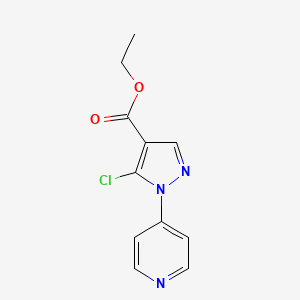
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
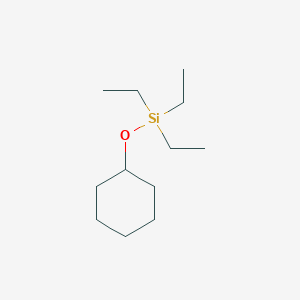
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
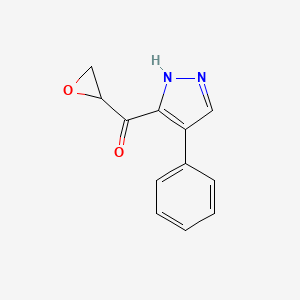
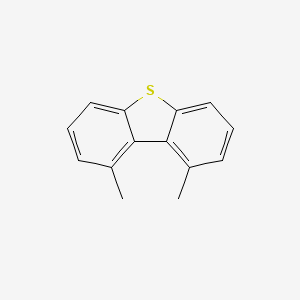

![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

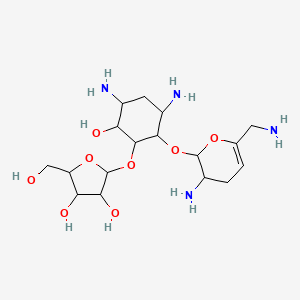

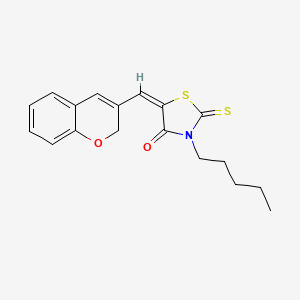
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
